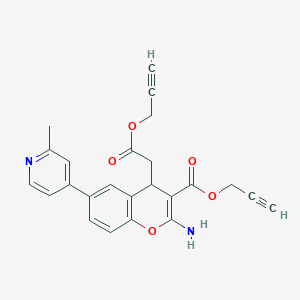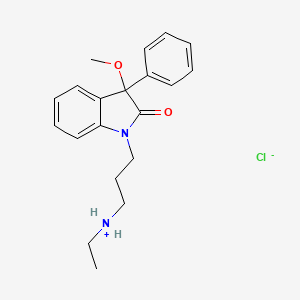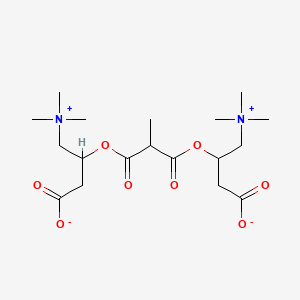![molecular formula C23H15NO9 B13734887 4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound with the molecular formula C17H11NO9. It is known for its unique structure, which includes multiple carboxylic acid groups and a biphenyl core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxyphenyl isocyanate with 4-amino-[1,1’-biphenyl]-3,5-dicarboxylic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or amines .
科学研究应用
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and biochemical studies.
作用机制
The mechanism of action of 4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to specific biochemical effects. The pathways involved may include coordination chemistry and hydrogen bonding interactions .
相似化合物的比较
Similar Compounds
4-((3,5-Dicarboxyphenyl)carbamoyl)phthalic acid: Similar structure but with a phthalic acid core instead of a biphenyl core.
5-[(3,5-Dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid: Similar functional groups but different core structure.
Uniqueness
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its biphenyl core, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
属性
分子式 |
C23H15NO9 |
|---|---|
分子量 |
449.4 g/mol |
IUPAC 名称 |
5-[4-[(3,5-dicarboxyphenyl)carbamoyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H15NO9/c25-19(24-18-9-16(22(30)31)8-17(10-18)23(32)33)12-3-1-11(2-4-12)13-5-14(20(26)27)7-15(6-13)21(28)29/h1-10H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI 键 |
KVOBPYDDGODRNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)



